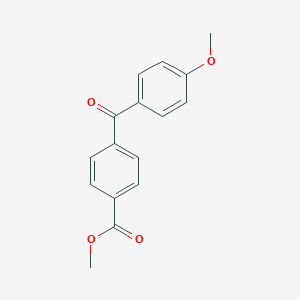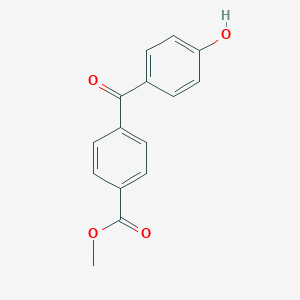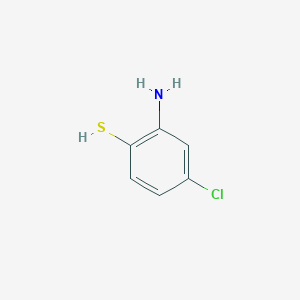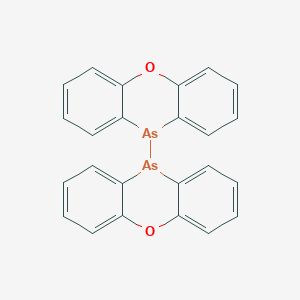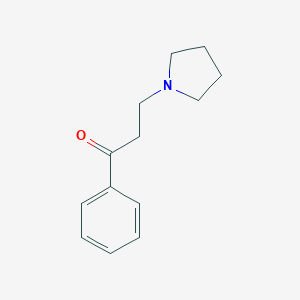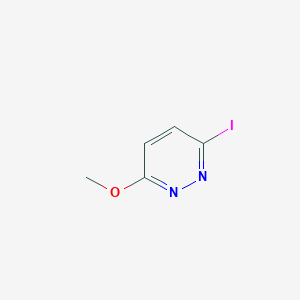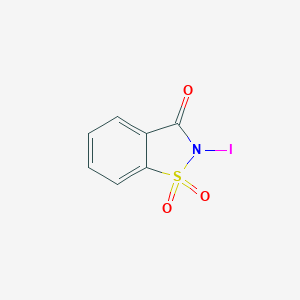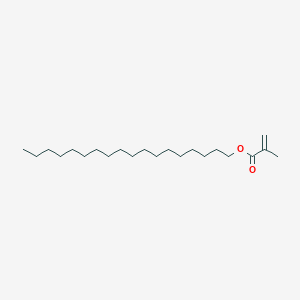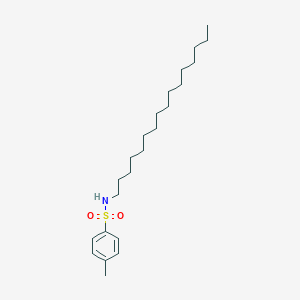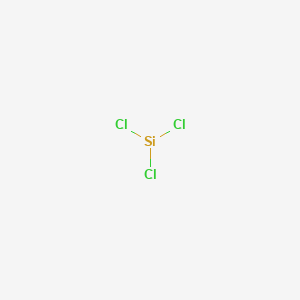
Trichlorosilyl
Übersicht
Beschreibung
Trichlorosilane is an inorganic compound with the formula HCl3Si . It is a colorless, volatile liquid . Purified trichlorosilane is the principal precursor to ultrapure silicon in the semiconductor industry . In water, it rapidly decomposes to produce a siloxane polymer while giving off hydrochloric acid . Because of its reactivity and wide availability, it is frequently used in the synthesis of silicon-containing organic compounds .
Synthesis Analysis
Trichlorosilane is produced by treating powdered metallurgical grade silicon with blowing hydrogen chloride at 300 °C . Hydrogen is also produced, as described in the chemical equation: Si + 3 HCl → HCl3Si + H2 . Yields of 80-90% can be achieved . The main byproducts are silicon tetrachloride (chemical formula SiCl4), hexachlorodisilane (Si2Cl6), and dichlorosilane (H2SiCl2), from which trichlorosilane can be separated by distillation .Molecular Structure Analysis
Trichlorosilane has the molecular formula HCl3Si . Its average mass is 135.452 Da and its monoisotopic mass is 133.891312 Da .Chemical Reactions Analysis
Trichlorosilane is a reagent in the conversion of benzoic acids to toluene derivatives . In the first step of a two-pot reaction, the carboxylic acid is first converted to the trichlosilylbenzyl compound . In the second step, the benzylic silyl derivative is converted to the toluene derivative with base .Physical And Chemical Properties Analysis
Trichlorosilane is a colorless, volatile liquid . It has a density of 1.342 g/cm3 . Its melting point is -126.6 °C and its boiling point is 31.8 °C . It rapidly decomposes in water to produce a siloxane polymer while giving off hydrochloric acid .Wissenschaftliche Forschungsanwendungen
Synthese von Anionen der p-Block-Elemente
Trichlorosilylanionen von p-Block-Elementen wurden hergestellt und aufgrund ihrer hohen Reaktivität charakterisiert, was für verschiedene Transformationen von Vorteil ist. Diese Anionen werden in Substitutionsreaktionen, als Supersäuren und als schwach koordinierende Anionen verwendet .
Nucleophile Transferreagenzien
Aufgrund des Vorhandenseins von Trichlorosilylgruppen weisen bestimmte Anionen eine hohe Reaktivität auf, was sie zu nützlichen nucleophilen Transferreagenzien für SiCl3-Gruppen macht. Dies ermöglicht die Einführung des Zentralatoms E in neue Verbindungen .
Herstellung von Trichlorosilylverbindungen
Trichlorosilan sowie Siliciumtetrachlorid (SiCl4) und Hexachlordisilan (Si2Cl6) sind grundlegende Reagenzien für die Herstellung verschiedener Trichlorosilylverbindungen. Diese Verbindungen finden breite Anwendung in verschiedenen industriellen und Forschungsbereichen .
Synthese von Organochlorosilanen
Trichlorosilylgruppen sind bei der Synthese von Organochlorosilanen von entscheidender Bedeutung, die wichtige Verbindungen in der Materialwissenschaft und der angewandten Chemie sind. Sie können durch die Doppel-Silylierung von Olefinen mit Trichlorosilan hergestellt werden .
Entwicklung siliziumbasierter Materialien
Silane und Siliziumverbindungen, einschließlich derer mit Trichlorosilylgruppen, werden in Forschungs- und Handelsmengen zur Entwicklung einer Vielzahl von inerten Silikonmaterialien und reaktiven Silikonen zur Formulierung von Anwendungen verwendet .
Supersäureanwendungen
Die hohe Reaktivität von Trichlorosilylanionen macht sie für den Einsatz als Supersäuren geeignet. Supersäuren werden in verschiedenen chemischen Reaktionen verwendet, bei denen eine erhöhte Acidität die Reaktion antreiben oder erleichtern kann .
Schwach koordinierende Anionen
Trichlorosilylanionen dienen in der chemischen Synthese als schwach koordinierende Anionen. Diese Eigenschaft ist vorteilhaft bei Reaktionen, bei denen das Vorhandensein eines koordinierenden Anions den Reaktionsprozess stören kann .
Wirkmechanismus
Target of Action
Trichlorosilyl, also known as this compound radical or Silane, trichloro-, primarily targets p-block elements . These elements include Boron (B), Carbon ©, Silicon (Si), Germanium (Ge), Phosphorus (P), and Sulfur (S) . The compound forms anions with these elements, which are stabilized solely by this compound groups .
Mode of Action
This compound interacts with its targets through the formation of anions . These anions, denoted as [E(SiCl3)n], exhibit high reactivity due to the presence of this compound groups . They have been used in substitution reactions, as superacids, and weakly coordinating anions . This diverse reactivity makes these anions useful as reagents in a number of transformations .
Biochemical Pathways
It is known that the compound can introduce the central atom e into new compounds , suggesting that it may influence various biochemical pathways.
Pharmacokinetics
Computational platforms like admetlab and admetSAR can be used to predict these properties.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its high reactivity . It can introduce the central atom E into new compounds , potentially altering their structure and function.
Safety and Hazards
Trichlorosilane is highly flammable and reacts violently with water, steam, and moisture in air to generate heat and flammable (H2) and corrosive (HCl) gases . It can cause severe irritation of the respiratory system and severe burns of the eyes and skin . Spills of trichlorosilane may be neutralized using a 1-1 ratio of sodium hydroxide, or a 2-1 ratio of sodium bicarbonate to trichlorosilane .
Zukünftige Richtungen
Trichlorosilane is the basic ingredient used in the production of purified polysilicon . It is also used in surface science and nanotechnology to form self-assembled monolayers . The market for trichlorosilane is expected to grow, with applications in polysilicon production and as a chemical intermediate .
Eigenschaften
InChI |
InChI=1S/Cl3Si/c1-4(2)3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDADIYYMSXQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029301, DTXSID40940810 | |
| Record name | Trichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichlorosilyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19165-34-5, 10025-78-2 | |
| Record name | Silyl, trichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19165-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichlorosilyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichlorosilyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZY2645L6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



